molecular formula C23H22Cl2N4O3 B1679313 Cdk/Crk Inhibitor CAS No. 784211-09-2

Cdk/Crk Inhibitor

Número de catálogo: B1679313
Número CAS: 784211-09-2
Peso molecular: 473.3 g/mol
Clave InChI: RSQPNXBTPUXMQN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

RGB-286147 es un inhibidor selectivo y ATP-competitivo de las cinasas dependientes de ciclinas y las cinasas relacionadas con las cinasas dependientes de ciclinas. Ha demostrado un potencial significativo en la inhibición del crecimiento de células tumorales y la inducción de apoptosis en varias líneas celulares tumorígenas .

Métodos De Preparación

La síntesis de RGB-286147 involucra múltiples pasos. Una de las rutas sintéticas incluye la reacción de una solución de diclorometano de una amina con un ácido en presencia de diisopropiletilamina, HOBT hidratado y EDC. La mezcla se agita durante 20 horas, se diluye con diclorometano y se extrae con una solución de bicarbonato de sodio. El producto se purifica entonces mediante cromatografía en columna .

Análisis De Reacciones Químicas

RGB-286147 se somete a diversas reacciones químicas, que incluyen:

Aplicaciones Científicas De Investigación

Clinical Applications

The clinical application of CDK/CRK inhibitors has been extensively studied in various cancers. Below is a summary of notable compounds and their clinical trials:

Compound Target Cancer Type Clinical Phase Key Findings
DinaciclibCDK1, CDK2, CDK5Solid tumors, Chronic Lymphocytic LeukemiaPhase IIDemonstrated significant anti-tumor activity without adversely affecting T-lymphocytes .
P276-00CDK1, CDK4, CDK9Mantle Cell LymphomaPhase IIShowed cytotoxicity and potential for overcoming drug resistance .
CYC065CDK2, CDK7Acute Myeloid LeukemiaEarly PhaseInduces apoptosis and has reached early clinical trials .
THZ1CDK7GlioblastomaPreclinicalInhibits tumor growth in patient-derived cell lines .

Dinaciclib in Chronic Lymphocytic Leukemia

Dinaciclib has shown promise in treating chronic lymphocytic leukemia by effectively inhibiting multiple CDKs. In clinical trials, it demonstrated significant tumor reduction while preserving immune cell function. This dual action makes it a valuable candidate for combination therapies with immunotherapies.

P276-00 in Mantle Cell Lymphoma

In a Phase II trial involving patients with relapsed mantle cell lymphoma, P276-00 exhibited notable anti-tumor effects. The study highlighted its ability to induce G1 phase arrest and apoptosis in malignant cells, suggesting its potential as a treatment option for resistant cases .

CYC065 in Acute Myeloid Leukemia

CYC065 has been evaluated for its effectiveness against refractory acute myeloid leukemia. Preliminary results indicate that it promotes caspase-dependent apoptosis and inhibits tumor growth significantly, warranting further investigation in larger cohorts .

Mecanismo De Acción

RGB-286147 ejerce sus efectos inhibiendo las cinasas dependientes de ciclinas y las cinasas relacionadas con las cinasas dependientes de ciclinas. Se une al sitio activo de estas cinasas de una manera ATP-competitiva, evitando su activación y la posterior fosforilación de las proteínas diana. Esta inhibición conduce al arresto del ciclo celular y a la inducción de apoptosis en las células tumorales .

Comparación Con Compuestos Similares

RGB-286147 es único en su inhibición de amplio espectro de las cinasas dependientes de ciclinas y las cinasas relacionadas con las cinasas dependientes de ciclinas. Entre los compuestos similares se encuentran:

RGB-286147 destaca por su potente e inhibición selectiva de múltiples cinasas dependientes de ciclinas y cinasas relacionadas con las cinasas dependientes de ciclinas, lo que lo convierte en una herramienta valiosa en la investigación del cáncer y el desarrollo de terapias .

Actividad Biológica

Cdk/Crk inhibitors, particularly RGB-286147 (CAS 784211-09-2), are small molecule compounds that selectively inhibit cyclin-dependent kinases (CDKs) and CDK-related kinases (CRKs). These inhibitors have garnered attention for their potential in cancer therapy due to their ability to disrupt cell cycle progression and induce apoptosis in tumor cells. This article reviews the biological activity of Cdk/Crk inhibitors, focusing on their mechanisms of action, efficacy in clinical studies, and potential applications in cancer treatment.

Target Kinases

Cdk/Crk inhibitors primarily target various CDKs, including:

  • CDK1 : Regulates the G2/M transition.
  • CDK2 : Involved in the G1/S transition.
  • CDK4/6 : Critical for progression through the G1 phase.
  • CDK9 : Plays a role in transcriptional regulation.

The inhibition of these kinases leads to cell cycle arrest, particularly at the G1 phase, preventing cancer cell proliferation. The compound RGB-286147 functions as an ATP-competitive inhibitor, binding to the active sites of these kinases and blocking their activity .

Induction of Apoptosis

In addition to halting cell cycle progression, Cdk/Crk inhibitors also promote apoptosis in cancer cells. Studies have shown that RGB-286147 can induce significant cytotoxic effects on various tumorigenic cell lines while sparing non-transformed cells . This selectivity is crucial for minimizing side effects during cancer treatment.

Preclinical Findings

Numerous preclinical studies have demonstrated the efficacy of Cdk/Crk inhibitors. For instance:

  • P276-00 , another CDK inhibitor, was shown to effectively inhibit CDK1, CDK4, and CDK9 with IC50 values of 79 nM, 63 nM, and 20 nM respectively. It exhibited significant cytotoxicity against mantle cell lymphoma (MCL) cells in vitro .
  • RGB-286147 has shown potent anti-tumor activity across various cancer cell lines, including colorectal and breast cancers .

Clinical Trials

While many Cdk/Crk inhibitors have shown promise in preclinical settings, clinical trials have yielded mixed results. For example:

  • Dinaciclib has progressed to Phase III trials and demonstrated significant anti-tumor effects against melanoma and breast cancer .
  • However, some inhibitors have not translated their preclinical success into clinical efficacy, highlighting the need for further research to optimize treatment regimens and combination therapies .

Data Table: Summary of Key Cdk/Crk Inhibitors

Inhibitor Target Kinases IC50 Values (nM) Cancer Types Clinical Status
RGB-286147CDK1, CDK2, CDK4/6N/AVariousPreclinical
P276-00CDK1, CDK4, CDK979 (CDK1), 63 (CDK4), 20 (CDK9)MCLPhase II
DinaciclibCDK21Melanoma, Breast CancerPhase III

Case Study 1: Efficacy of RGB-286147

A study investigating RGB-286147 demonstrated its potent cytotoxic activity against noncycling tumor cells. The compound effectively inhibited cell cycle progression and induced apoptosis through its action on multiple CDKs. The study emphasized the compound's potential as a therapeutic agent in treating resistant cancer types .

Case Study 2: Combination Therapy with P276-00

In a Phase II clinical trial involving patients with relapsed MCL treated with P276-00, significant anti-tumor effects were observed alongside manageable safety profiles. This case highlights the potential benefits of combining Cdk inhibitors with other therapeutic agents to enhance efficacy while reducing toxicity .

Propiedades

IUPAC Name

1-(2,6-dichlorophenyl)-6-[[4-(2-hydroxyethoxy)phenyl]methyl]-3-propan-2-yl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Cl2N4O3/c1-13(2)20-19-22(29(28-20)21-16(24)4-3-5-17(21)25)26-18(27-23(19)31)12-14-6-8-15(9-7-14)32-11-10-30/h3-9,13,30H,10-12H2,1-2H3,(H,26,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQPNXBTPUXMQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C2=C1C(=O)NC(=N2)CC3=CC=C(C=C3)OCCO)C4=C(C=CC=C4Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60429556
Record name Cdk/Crk Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

784211-09-2
Record name Cdk/Crk Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cdk/Crk Inhibitor
Reactant of Route 2
Reactant of Route 2
Cdk/Crk Inhibitor
Reactant of Route 3
Cdk/Crk Inhibitor
Reactant of Route 4
Cdk/Crk Inhibitor
Reactant of Route 5
Reactant of Route 5
Cdk/Crk Inhibitor
Reactant of Route 6
Reactant of Route 6
Cdk/Crk Inhibitor

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.